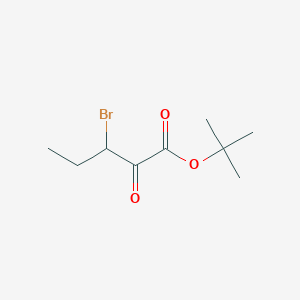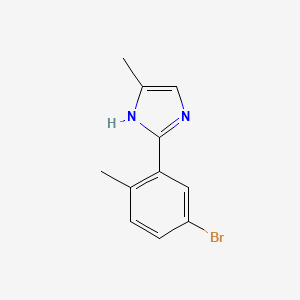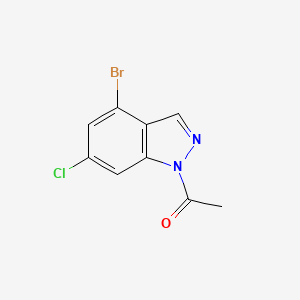![molecular formula C17H19NO B13666009 1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
1-[4-(Benzyloxy)benzyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzyloxy)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)benzyl]azetidine typically involves the reaction of 4-(benzyloxy)benzyl chloride with azetidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Benzyloxy)benzyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various functionalized azetidines.
Aplicaciones Científicas De Investigación
1-[4-(Benzyloxy)benzyl]azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological targets.
Medicine: Azetidine derivatives have shown potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Benzyloxy)benzyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes, receptors, or other biological molecules, leading to various biological effects. The benzyloxybenzyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound, which lacks the benzyloxybenzyl group.
N-Benzylazetidine: Similar structure but with a benzyl group instead of the benzyloxybenzyl group.
4-(Benzyloxy)benzylamine: Contains the benzyloxybenzyl group but lacks the azetidine ring.
Uniqueness
1-[4-(Benzyloxy)benzyl]azetidine is unique due to the combination of the azetidine ring and the benzyloxybenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The presence of the benzyloxybenzyl group can enhance the compound’s solubility, stability, and binding affinity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-[(4-phenylmethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C17H19NO/c1-2-5-16(6-3-1)14-19-17-9-7-15(8-10-17)13-18-11-4-12-18/h1-3,5-10H,4,11-14H2 |
Clave InChI |
AHTBONNZZRPVRH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
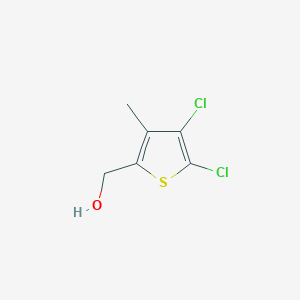
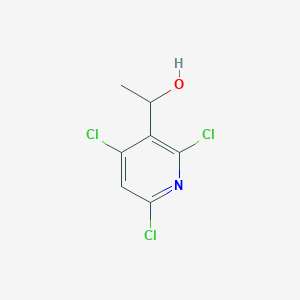


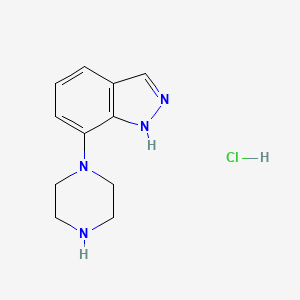
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
